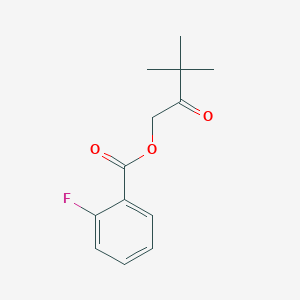

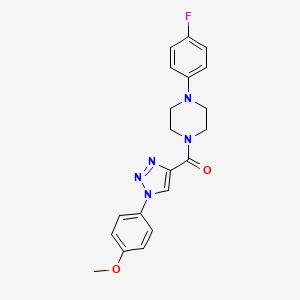

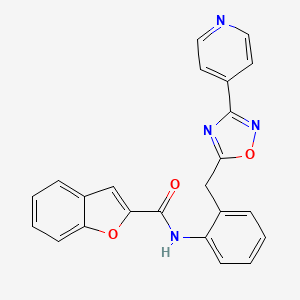

![molecular formula C11H11N3O2 B2928180 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1536581-96-0](/img/structure/B2928180.png)

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is a nitrogen-containing heterocyclic compound . It is a derivative of triazolo[4,3-a]pyrazine . These types of compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of similar compounds involves using a key scaffold, such as 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine . The compounds are synthesized in appreciable yields through different approaches and characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, and mass spectrometry .Molecular Structure Analysis

The molecular structure of these compounds is characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

In the synthesis process, intermediate compounds are dehydrated via heating and a cyclization reaction occurs to yield the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications

Antibacterial Agents

This compound has been explored for its potential as an antibacterial agent. Derivatives of triazolopyridine, such as those related to 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine , have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria . The structure-activity relationship of these derivatives indicates that slight modifications in the chemical structure can significantly impact their efficacy as antibacterial agents.

Antimicrobial Resistance Research

The ongoing battle against antimicrobial resistance has led to the investigation of novel compounds that can act as effective antimicrobials3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid and its derivatives are part of this research, aiming to develop new drugs that can overcome resistant strains of bacteria .

Cancer Research

Triazole compounds, which include the triazolopyridine class, have been identified as potential cancer prevention agents. They work by reducing or eliminating free radicals, thereby protecting cells against oxidative damage . This compound’s role in cancer research is significant due to its structural similarity to other triazole derivatives.

Development of Dual Inhibitors

In the field of medicinal chemistry, dual inhibitors are compounds that can inhibit two or more targets simultaneously3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid derivatives have been studied for their potential as dual c-Met/VEGFR-2 inhibitors, which are important targets in cancer therapy .

Nitrogen-Containing Heterocycles in Drug Design

Nitrogen-containing heterocycles are a backbone of many physiologically active compounds and drugs. The triazolopyridine core of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a key scaffold in the design of new drugs with various therapeutic applications .

Synthesis of Functional Materials

The structural properties of triazolopyridines make them suitable for the synthesis of functional materials. These materials can have diverse applications, including in the development of sensors, organic semiconductors, and other advanced materials .

Pharmacological Potentials

The pharmacological potentials of triazolopyridines are vast. They can be used in the development of drugs for various conditions, including psychosis, hypertension, anxiety, and tuberculosis, due to their nitrogen-containing heterocyclic structure .

Research and Development Safety Measures

While not a direct application, understanding the safety measures for handling and storing 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is crucial in research and development. Proper safety data sheets provide guidelines for first-aid measures, fire-fighting measures, and accidental release measures, ensuring the safe use of this compound in scientific research .

Mechanism of Action

Target of Action

Similar triazolo[4,3-a]pyrazine derivatives have shown inhibitory activities towards c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, making them important targets in cancer therapy .

Mode of Action

It’s known that similar compounds inhibit the activity of c-met/vegfr-2 kinases . This inhibition likely occurs through the compound binding to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell proliferation and angiogenesis, given its inhibitory activity on c-Met/VEGFR-2 kinases . Inhibition of these kinases can disrupt multiple signaling pathways, including the PI3K/AKT and MAPK pathways, leading to reduced cell proliferation and angiogenesis .

Result of Action

The molecular and cellular effects of this compound’s action would likely include reduced cell proliferation and angiogenesis due to the inhibition of c-Met/VEGFR-2 kinases . This could potentially lead to the suppression of tumor growth in cancerous cells .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain reaction conditions can affect the yield of similar triazolo[4,3-a]pyrazine derivatives . .

Future Directions

properties

IUPAC Name |

3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(16)8-4-5-14-9(6-8)12-13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIYDYRVHOZGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN=C3N2C=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

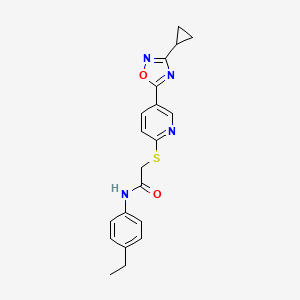

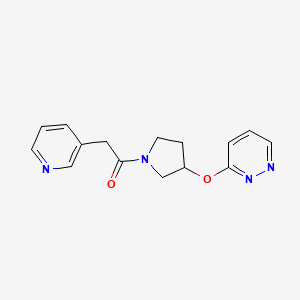

![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2928101.png)

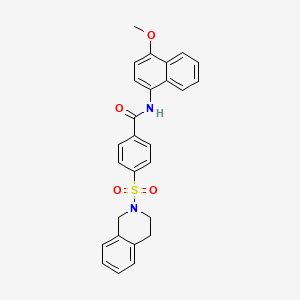

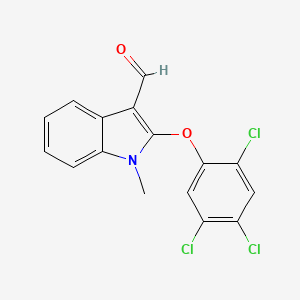

![Methyl N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2928105.png)

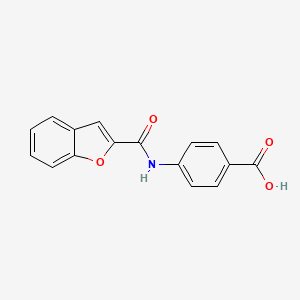

![3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2928109.png)

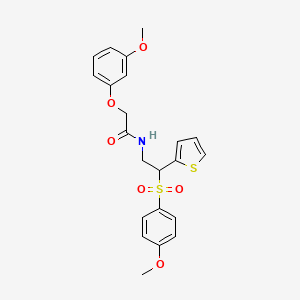

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2928111.png)

![Methyl 2-(1-oxaspiro[2.5]octan-6-yl)acetate](/img/structure/B2928117.png)